5-Iodo-N,2-dimethylbenzene-1-sulfonamide
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Overview
Description
5-Iodo-N,2-dimethylbenzene-1-sulfonamide is an organic compound with the molecular formula C8H10INO2S It is a sulfonamide derivative, characterized by the presence of an iodine atom and two methyl groups attached to a benzene ring, along with a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-N,2-dimethylbenzene-1-sulfonamide typically involves the iodination of N,2-dimethylbenzene-1-sulfonamide. The process can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure the efficient incorporation of the iodine atom into the benzene ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products to meet industrial safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-N,2-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-N,2-dimethylbenzene-1-sulfonamide, while oxidation with potassium permanganate could produce sulfonic acid derivatives.
Scientific Research Applications
5-Iodo-N,2-dimethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its sulfonamide group.
Medicine: Research into potential pharmaceutical applications, particularly in the development of antimicrobial agents, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Iodo-N,2-dimethylbenzene-1-sulfonamide involves its interaction with biological molecules, primarily through its sulfonamide group. Sulfonamides are known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This compound may target enzymes involved in folic acid synthesis, similar to other sulfonamide drugs, leading to the inhibition of bacterial growth.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with a similar mechanism of action.
Sulfamethoxazole: Another sulfonamide antibiotic with a broader spectrum of activity.
Sulfadiazine: Used in combination with other drugs to treat infections.
Uniqueness
5-Iodo-N,2-dimethylbenzene-1-sulfonamide is unique due to the presence of the iodine atom, which can influence its reactivity and interactions with biological molecules. This structural feature may provide distinct advantages in certain applications, such as enhanced binding affinity to target enzymes or improved pharmacokinetic properties.
Properties
Molecular Formula |
C8H10INO2S |
---|---|
Molecular Weight |
311.14 g/mol |
IUPAC Name |
5-iodo-N,2-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C8H10INO2S/c1-6-3-4-7(9)5-8(6)13(11,12)10-2/h3-5,10H,1-2H3 |
InChI Key |
VENCIVLCRDPPPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)I)S(=O)(=O)NC |
Origin of Product |
United States |
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